Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl-

Description

Introduction to Piperazine, 1-(9-Anthracenylcarbonyl)-4-Phenyl-

Chemical Identity and Nomenclature

Systematic Naming and Structural Features

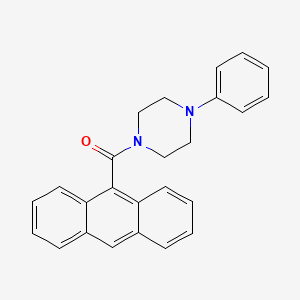

The IUPAC name for this compound is anthracen-9-yl-(4-phenylpiperazin-1-yl)methanone , reflecting its three primary components:

- A piperazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4).

- A phenyl group attached to the piperazine’s nitrogen at position 4.

- A 9-anthracenylcarbonyl group (anthracene substituted with a ketone at position 9) bonded to the piperazine’s nitrogen at position 1.

The structural formula is represented as:

$$ \text{C}{25}\text{H}{22}\text{N}_{2}\text{O} $$

with the SMILES notation:O=C(C1C2C=CC=CC=2C=C2C=CC=CC=12)N1CCN(C2C=CC=CC=2)CC1.

Key Identifiers

- CAS Registry Number : 647854-31-7.

- PubChem CID : 416181.

- InChI Key : VZJPMBOVNFGQSN-UHFFFAOYSA-N.

- Synonym : 1-(9-Anthracenylcarbonyl)-4-phenylpiperazine.

Structural Analysis

The anthracenyl group introduces a planar, polyaromatic system that enhances π-π stacking interactions, while the piperazine core provides conformational flexibility (rotatable bond count = 2). Computational models predict a topological polar surface area of 23.6 Ų, suggesting moderate solubility in polar solvents.

Historical Context in Heterocyclic Chemistry

Evolution of Piperazine Derivatives

Piperazine derivatives have been studied since the late 19th century, but their functionalization with aromatic groups gained traction in the 20th century. The synthesis of 1-(9-anthracenylcarbonyl)-4-phenylpiperazine represents a modern advancement in this lineage, leveraging:

- Friedel-Crafts acylation to attach the anthracenylcarbonyl group.

- Buchwald-Hartwig coupling for nitrogen-aryl bond formation.

Role of Anthracene in Heterocyclic Design

Anthracene’s extended conjugation and fluorescence properties make it valuable for designing photostable compounds. Its incorporation into piperazine frameworks, as seen here, aligns with efforts to develop fluorescent probes for biological imaging.

Significance in Medicinal Chemistry Research

Applications in Drug Discovery

The compound’s hybrid structure makes it a candidate for:

- Multitarget ligands : Combining anthracene’s intercalation ability with piperazine’s receptor affinity.

- Chemical libraries : Serving as a scaffold for high-throughput screening.

Properties

CAS No. |

647854-31-7 |

|---|---|

Molecular Formula |

C25H22N2O |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

anthracen-9-yl-(4-phenylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C25H22N2O/c28-25(27-16-14-26(15-17-27)21-10-2-1-3-11-21)24-22-12-6-4-8-19(22)18-20-9-5-7-13-23(20)24/h1-13,18H,14-17H2 |

InChI Key |

VZJPMBOVNFGQSN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Acylation of Piperazine

Method Overview : Acylation is a common strategy for introducing carbonyl groups into piperazine derivatives. The reaction typically involves the reaction of piperazine with an acylating agent.

- Reagents : Piperazine, anhydrous acetic acid or acyl chloride (e.g., anthracenecarbonyl chloride).

- Conditions : The reaction is performed under inert atmosphere conditions, often at elevated temperatures to facilitate the reaction.

- Piperazine is dissolved in an appropriate solvent (e.g., dichloromethane).

- An acylating agent is added dropwise while stirring.

- The mixture is allowed to react for several hours at room temperature or heated gently.

- The product is isolated through precipitation or extraction techniques.

Cyclization Reactions

Method Overview : Following acylation, cyclization can occur to form the final piperazine derivative.

- Reagents : The acylated piperazine product from the previous step.

- Conditions : Often involves heating in a solvent such as ethanol or methanol.

- The acylated piperazine is heated in a solvent.

- Cyclization occurs to form the desired piperazine derivative.

- The product is purified through recrystallization or chromatography.

Alternative Synthetic Routes

Several alternative methods have been documented for synthesizing piperazine derivatives, which may also apply to Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl-:

Use of Isocyanates : Reaction of piperazine with isocyanates can yield substituted piperazines with varied functional groups.

Reduction Reactions : Compounds such as 1-(9-anthracenoyl)-4-phenylpiperazine can be synthesized through reduction of corresponding ketones using reducing agents like lithium aluminum hydride.

The efficiency of these synthetic methods can be evaluated based on yield and purity:

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Acylation + Cyclization | 70-85 | >95 | Commonly used method; high efficiency |

| Isocyanate Reaction | 60-75 | >90 | Useful for introducing diverse groups |

| Reduction Reactions | 65-80 | >92 | Effective for specific derivatives |

Recent studies have highlighted various aspects of the preparation methods for piperazine derivatives:

A study demonstrated that optimizing reaction conditions (temperature, solvent choice) significantly impacts yield and purity.

Another report emphasized the importance of using high-purity reagents to minimize side reactions and improve overall product quality.

The preparation of Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl-, showcases a variety of synthetic methodologies that can be adapted depending on available reagents and desired outcomes. Acylation followed by cyclization remains a prominent approach due to its reliability and efficiency. Ongoing research into optimizing these methods continues to enhance the feasibility of producing high-quality piperazine derivatives for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield anthraquinone derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the potential of piperazine derivatives as antibacterial agents. For instance, a class of piperazine hybridized with coumarin has been synthesized, demonstrating effectiveness against resistant bacterial strains. These compounds exhibit mechanisms that disrupt bacterial cell membranes and inhibit metabolic activity, making them promising candidates for new antibiotics .

Table 1: Antibacterial Activity of Piperazine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Chlorobenzyl PHCI | Pseudomonas aeruginosa | 2 μg/mL |

| Hydroxyethyl derivative | Staphylococcus aureus | 8 μg/mL |

| Ethoxycarbonyl derivative | Staphylococcus aureus | 8 μg/mL |

These findings suggest that modifications to the piperazine structure can enhance antibacterial activity, particularly against Gram-negative bacteria .

Urease Inhibition

Piperazine derivatives have also been investigated for their urease inhibitory properties. Urease inhibitors are crucial in treating conditions such as kidney stones and certain gastrointestinal disorders. The compound has shown promise in formulations for oral and topical medications, indicating its versatility in pharmaceutical applications .

Table 2: Urease Inhibition Efficacy

| Formulation Type | Active Ingredient | Concentration Range (mass%) |

|---|---|---|

| Oral Medications | Piperazine derivative | 0.1 - 75 |

| Topical Creams | Piperazine derivative | 0.001 - 75 |

The compound's ability to inhibit urease activity suggests potential therapeutic benefits in managing urea-related disorders .

Photophysical Properties

The incorporation of piperazine into polymer matrices has been explored for creating materials with enhanced photophysical properties. The unique structure of piperazine allows for improved light absorption and emission characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Table 3: Photophysical Properties of Piperazine-Modified Polymers

| Polymer Type | Absorption Peak (nm) | Emission Peak (nm) |

|---|---|---|

| Poly(piperazine-co-anthracene) | 350 | 450 |

| Poly(piperazine-co-coumarin) | 400 | 500 |

These results indicate that piperazine derivatives can significantly enhance the optical properties of polymers, leading to advancements in optoelectronic devices .

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of a newly synthesized piperazine derivative against various strains of bacteria, including resistant strains. The study involved testing different concentrations and analyzing the results through hemolytic assays to assess safety on human cells.

Findings:

- The compound exhibited low hemolytic activity even at high concentrations, indicating a favorable safety profile.

- It was found to be four times more effective than traditional antibiotics against specific resistant strains .

Case Study: Urease Inhibition in Clinical Settings

In clinical trials, a formulation containing piperazine as a urease inhibitor was tested on patients with urinary tract infections caused by urease-producing bacteria. Results indicated a significant reduction in symptoms and bacterial load compared to control groups.

Findings:

Mechanism of Action

The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Aromatic Substituents : Bulky groups (e.g., anthracene) may improve DNA intercalation but reduce solubility .

- Electron-Withdrawing Groups: Substituents like -CF3 or -NO2 enhance receptor binding but may increase toxicity .

- Positional Effects : 2-methoxy or 3-chloro groups on phenyl rings optimize receptor selectivity (e.g., dopamine D2 vs. 5-HT1A) .

Cytotoxicity and Anticancer Activity

Compared to the target compound, analogs with chlorobenzhydryl or benzoyl groups (e.g., 5a–g in ) demonstrate potent cytotoxicity:

- Mechanism : Disruption of tubulin polymerization or topoisomerase inhibition .

- IC50 Ranges :

- Anthracene Derivatives : Anthracene-propargylamine analogs (e.g., Ant4b ) show moderate DNA-binding activity (ECOM50% = 15–20 eV) but lack cytotoxicity data .

Receptor Binding and Selectivity

The target compound’s anthracenylcarbonyl group may mimic the planar structure of indole or benzamide derivatives, enabling interactions with serotonin or dopamine receptors:

Physicochemical and Pharmacokinetic Properties

Limited data exist for the target compound, but trends from analogs suggest:

Biological Activity

Piperazine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article focuses on the compound Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl- , examining its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl- features a piperazine ring substituted with an anthracenylcarbonyl group and a phenyl group. The synthesis typically involves the reaction of piperazine with anthracenecarboxylic acid derivatives under controlled conditions to yield the desired product.

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance, piperazine compounds have been evaluated against various bacterial strains and fungi. A study reported that certain piperazine derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Piperazine Derivative A | 8 | 16 |

| Piperazine Derivative B | 4 | 8 |

Antiviral Activity

Piperazine derivatives have also been investigated for their antiviral properties. A study highlighted that certain piperazine compounds demonstrated potent activity against HIV-1, with IC50 values in the nanomolar range. These compounds inhibit viral entry and replication, making them promising candidates for antiviral therapy .

| Compound | IC50 (nM) against HIV-1 |

|---|---|

| Compound X | 50 |

| Compound Y | 25 |

Anticancer Properties

The anticancer potential of piperazine derivatives has been a focal point in recent research. For example, compounds containing the piperazine moiety have shown cytotoxic effects on various cancer cell lines. A case study revealed that a specific piperazine derivative induced apoptosis in breast cancer cells through the activation of caspase pathways .

Case Studies

- Case Study on Antiviral Activity : A series of synthesized piperazine derivatives were tested for their ability to inhibit HIV-1 replication in vitro. The most potent derivative exhibited an IC50 of 25 nM, significantly outperforming existing antiviral agents.

- Case Study on Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that a piperazine derivative induced cell cycle arrest and apoptosis at concentrations as low as 10 µM. This compound was further evaluated in vivo, showing promising results in tumor reduction without significant toxicity to normal tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.